Regiochemical Scaffold Specificity: N1-Indole Acetic Acid Is the Pharmacophore for High-Potency CRTH2/DP2 Antagonism, Not Accessible from the C3 Regioisomer
The N1-indole acetic acid scaffold defines the pharmacophore for a major class of clinically evaluated CRTH2/DP2 receptor antagonists. The optimized lead compound AZD1981—4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid—bears the indole-1-acetic acid core directly derivable from methyl 2-(1H-indol-1-yl)acetate via ester hydrolysis followed by further elaboration. AZD1981 displaces radio-labelled PGD₂ from human recombinant DP2 with a pIC₅₀ of 8.4 (IC₅₀ ≈ 4 nM) and demonstrates >1000-fold selectivity over the DP1 receptor across a panel of more than 340 enzymes and receptors [1]. By contrast, indole-3-acetic acid derivatives occupy a separate pharmacological space dominated by plant auxin activity and distinct GPCR interactions [2]. The C3-regioisomeric methyl ester (methyl 2-(1H-indol-3-yl)acetate, CAS 1912-33-0) cannot access the N1-dependent CRTH2 antagonist pharmacophore, as the acetic acid attachment point to the indole nitrogen is structurally required for DP2 binding pocket engagement [3]. This regiochemical lock makes methyl 2-(1H-indol-1-yl)acetate the mandatory synthetic entry point for indole-1-acetic acid-based CRTH2 programs.
| Evidence Dimension | CRTH2/DP2 receptor binding potency and selectivity of the indole-1-acetic acid pharmacophore (validated via AZD1981) vs. indole-3-acetic acid scaffold |
|---|---|
| Target Compound Data | The indole-1-acetic acid scaffold (accessed via hydrolysis of methyl 2-(1H-indol-1-yl)acetate) is the core of AZD1981: pIC₅₀ = 8.4 (DP2); >1000-fold selective over DP1; >340 counter-screens clean [1] |
| Comparator Or Baseline | Indole-3-acetic acid (IAA) scaffold: endogenous plant auxin (Kd ~10⁻⁷–10⁻⁶ M range at auxin receptors); no validated CRTH2/DP2 antagonist series with comparable potency reported from the C3-acetic acid scaffold [2] |
| Quantified Difference | The N1-acetic acid scaffold enables DP2 antagonism at low nanomolar potency with >1000-fold DP1 selectivity. The C3-acetic acid scaffold does not yield DP2 antagonists in this potency range—a qualitative, pharmacophore-level differentiation. |
| Conditions | Human recombinant DP2 binding assay (³H-PGD₂ displacement); human eosinophil shape change and CD11b up-regulation; >340 receptor/enzyme counter-screen panel (AZD1981) [1] |
Why This Matters
For drug discovery programs targeting CRTH2/DP2-mediated allergic and inflammatory diseases, procuring the N1-substituted methyl ester is non-negotiable: the C3 regioisomer cannot be elaborated into the validated indole-1-acetic acid CRTH2 antagonist series.
- [1] Luker T, Bonnert R, Brough S, et al. Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists—discovery of AZD1981. Bioorg Med Chem Lett. 2011;21(21):6288-6292. doi:10.1016/j.bmcl.2011.08.124. View Source
- [2] Woodward AW, Bartel B. Auxin: regulation, action, and interaction. Ann Bot. 2005;95(5):707-735. doi:10.1093/aob/mci083. View Source
- [3] Schmidt JA, Bell RL, Harris RR, Carter GW. Indole acetic acids exhibiting CRTH2 receptor antagonism and uses thereof. US Patent US7897788B2. Granted 2011. Formula I requires indol-1-yl-acetic acid core. View Source
